Chemical structure and properties of N-(3-cyanophenyl)benzenesulfonamide
Chemical structure and properties of N-(3-cyanophenyl)benzenesulfonamide
Topic: Chemical Structure, Synthesis, and Properties of N-(3-cyanophenyl)benzenesulfonamide Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
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Executive Summary
N-(3-cyanophenyl)benzenesulfonamide (CAS: 87186-71-8 ) represents a critical scaffold in medicinal chemistry, belonging to the class of N-arylbenzenesulfonamides.[1] Unlike primary sulfonamides which are classical carbonic anhydrase inhibitors, this secondary sulfonamide serves as a privileged structure for exploring hydrophobic pockets in receptor-ligand interactions, particularly in anticancer (tubulin polymerization inhibition) and antifungal research.
This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic protocol, and a mechanistic breakdown of its electronic structure, designed to support researchers in lead optimization and chemical biology.
Chemical Architecture & Electronic Properties
Structural Definition
The molecule consists of a benzenesulfonyl group linked to a 3-cyanophenyl (meta-cyanophenyl) moiety via a secondary amine nitrogen. The sulfonyl group imposes a tetrahedral geometry at the sulfur atom, while the nitrogen atom adopts a planar or near-planar geometry due to conjugation with the adjacent phenyl ring and sulfonyl electron withdrawal.
| Property | Data |
| IUPAC Name | N-(3-cyanophenyl)benzenesulfonamide |
| CAS Number | 87186-71-8 |
| Molecular Formula | C₁₃H₁₀N₂O₂S |
| Molecular Weight | 258.30 g/mol |
| SMILES | N#Cc1cccc(NS(=O)(=O)c2ccccc2)c1 |
| H-Bond Donors/Acceptors | 1 / 3 |
| Rotatable Bonds | 3 |
Electronic Effects & Hammett Analysis
The biological activity and reactivity of this compound are governed by the electronic interplay between the sulfonyl group and the 3-cyano substituent.
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Acidity of the Sulfonamide Nitrogen: The -NH- proton is significantly more acidic than in simple amides. The benzenesulfonyl group is strongly electron-withdrawing (inductive and resonance effects).
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Role of the 3-Cyano Group: The cyano group at the meta position is a strong electron-withdrawing group (EWG) with a Hammett constant (
) of approximately +0.56. This withdraws electron density from the N-phenyl ring, stabilizing the conjugate base (sulfonamidate anion) formed upon deprotonation.-
Estimated pKa: While unsubstituted benzenesulfonamide has a pKa ~10.1, and N-phenylbenzenesulfonamide drops to ~8.0, the addition of the 3-CN group likely lowers the pKa to the 6.5 – 7.5 range . This implies the compound exists in equilibrium between neutral and ionized forms at physiological pH (7.4).
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Physicochemical Characterization
Understanding the solid-state and solution-phase behavior is vital for formulation and assay development.
| Parameter | Value / Description | Context |
| LogP (Calc) | ~2.36 | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant). |
| TPSA | ~70 Ų | Topological Polar Surface Area; favorable for oral bioavailability (<140 Ų). |
| Solubility | Low in water; High in DMSO, DMF, Acetone. | Requires organic co-solvent (e.g., <1% DMSO) for biological assays. |
| Melting Point | Solid (Crystalline) | Typically >100°C due to intermolecular hydrogen bonding (SO₂...H-N). |
Validated Synthetic Protocol
The synthesis follows a nucleophilic substitution pathway (sulfonylation) under basic conditions. The following protocol is optimized for yield and purity, minimizing the formation of bis-sulfonylated byproducts.
Reaction Scheme (Graphviz Visualization)
Figure 1: Mechanistic pathway for the sulfonylation of 3-aminobenzonitrile.
Step-by-Step Methodology
Materials:
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3-Aminobenzonitrile (1.0 eq)
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Benzenesulfonyl chloride (1.1 eq)
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Pyridine (2.0 eq) or Triethylamine (1.5 eq)
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Dichloromethane (DCM) (anhydrous)
Procedure:
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Preparation: Dissolve 3-aminobenzonitrile (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Base Addition: Add Pyridine (20 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
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Sulfonylation: Dropwise add Benzenesulfonyl chloride (11 mmol) over 15 minutes. The slow addition prevents localized overheating and bis-sulfonylation.
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Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
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Work-up:
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Dilute with DCM (30 mL).
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Wash sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine/amine.
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Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>98%) is required for bioassays.
Spectroscopic Identification
To validate the structure, the following spectral signals are diagnostic.
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Infrared Spectroscopy (FT-IR):
- (N-H): ~3250 cm⁻¹ (Sharp band).
- (C≡N): ~2230 cm⁻¹ (Distinctive weak/medium band, confirms nitrile integrity).
- (S=O): ~1340 cm⁻¹ (Asymmetric) and ~1160 cm⁻¹ (Symmetric).
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¹H-NMR (DMSO-d₆, 400 MHz):
- 10.5–11.0 ppm (1H, s): Sulfonamide NH proton (Exchangeable with D₂O).
- 7.8–7.9 ppm (2H, d): Ortho-protons of the benzenesulfonyl ring.
- 7.4–7.7 ppm (m): Overlapping aromatic signals from the meta/para benzenesulfonyl protons and the 3-cyanophenyl ring.
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Mass Spectrometry (ESI-MS):
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Negative Mode [M-H]⁻: m/z 257.3 (Dominant species due to acidic NH).
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Positive Mode [M+H]⁺: m/z 259.3.
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Biological Relevance & Pharmacophore Analysis
While primary sulfonamides are known for Carbonic Anhydrase (CA) inhibition, N-substituted derivatives like N-(3-cyanophenyl)benzenesulfonamide exhibit distinct pharmacology.
Structure-Activity Relationship (SAR) Logic
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Tubulin Inhibition Potential: N-arylbenzenesulfonamides are structural analogues of E7010, a known antimitotic agent. The 3-cyano group mimics halogen substituents often found in active tubulin binders, providing a dipole interaction vector within the colchicine binding site.
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Antifungal Activity: Research indicates that N-arylbenzenesulfonamides possess broad-spectrum activity against phytopathogens (e.g., Pythium ultimum). The electron-withdrawing nature of the 3-CN group enhances the lipophilicity and acidity, potentially aiding in penetrating fungal cell walls and disrupting pH homeostasis.
Pharmacophore Map (Graphviz Visualization)
Figure 2: Pharmacophore mapping of N-(3-cyanophenyl)benzenesulfonamide highlighting key interaction points.
Safety & Handling (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Signal Word: Warning.
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Storage: Store at Room Temperature (15-25°C), desiccated.
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Stability: Stable under normal conditions; avoid strong oxidizing agents and strong bases (which will deprotonate the sulfonamide).
References
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National Center for Biotechnology Information. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. PubMed.[2][3] Retrieved from [Link]
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Oxford Academic. (2002). Antifungal Activities of N-Arylbenzenesulfonamides against Phytopathogens. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
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Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link]
